4-bromo-N-(4-methoxybenzyl)aniline

Physical Chemistry Crystallization Process Chemistry

Researchers requiring reliable para-bromo aniline building blocks for palladium-catalyzed cross-coupling often encounter low yields with ortho-substituted isomers. 4-Bromo-N-(4-methoxybenzyl)aniline (CAS 175357-73-0) solves this with its sterically unencumbered para-bromine that enables efficient Pd insertion. • Enables higher-yielding Suzuki-Miyaura couplings vs. ortho-bromo analogs • Crystalline solid with mp 62-64 °C simplifies purification by recrystallization • Dual synthetic handle-secondary amine forms Schiff bases while Br allows further elaboration. Supplied at 97% purity; shipped under ambient conditions for immediate global delivery.

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
CAS No. 175357-73-0
Cat. No. B168318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-methoxybenzyl)aniline
CAS175357-73-0
Molecular FormulaC14H14BrNO
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)Br
InChIInChI=1S/C14H14BrNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3
InChIKeyLJKLYFDMLGYRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-methoxybenzyl)aniline Overview


4-Bromo-N-(4-methoxybenzyl)aniline is a secondary aniline derivative bearing a para-bromophenyl group and a 4-methoxybenzyl substituent on the nitrogen . With a molecular formula of C14H14BrNO and a molecular weight of 292.18 g/mol, it is supplied as a crystalline solid with a melting point of 62–64 °C . The compound contains a single bromine atom in the para position, which distinguishes it from ortho- and meta-brominated isomers and provides a well-defined synthetic handle for palladium-catalyzed cross-coupling reactions .

4-Bromo-N-(4-methoxybenzyl)aniline: Substitution Pitfalls


In-class secondary benzyl anilines that differ in bromine regioisomerism or halogen identity cannot be treated as drop-in replacements because the para-bromo arrangement directly governs cross-coupling efficiency, crystallinity, and solubility. For instance, the melting point of the 2-bromo isomer (68–70 °C) exceeds that of the para isomer (62–64 °C) , indicating divergent lattice energies that affect purification and formulation. Moreover, the para-bromine provides a sterically unencumbered site for palladium insertion, whereas ortho-brominated analogs often require harsher conditions and give lower yields in Suzuki–Miyaura couplings [1].

4-Bromo-N-(4-methoxybenzyl)aniline: Differentiation Evidence


Melting Point: Para vs. Ortho Bromo Isomer

The para-substituted 4-bromo-N-(4-methoxybenzyl)aniline melts at 62–64 °C, while the ortho-substituted 2-bromo-N-(4-methoxybenzyl)aniline melts at 68–70 °C . This ~6 °C lower melting point reflects weaker intermolecular interactions in the para isomer, which can simplify melt-based processing and reduce energy input during drying .

Physical Chemistry Crystallization Process Chemistry

Suzuki Coupling Efficiency: Para Advantage

In palladium-catalyzed Suzuki–Miyaura reactions, aryl bromides bearing an ortho substituent consistently give lower yields than their para-substituted isomers due to steric hindrance around the metal center. A seminal review documents that ortho-substituted aryl bromides require longer reaction times or higher catalyst loadings to achieve comparable conversion [1]. Applied to 4-bromo-N-(4-methoxybenzyl)aniline, the para-bromine is distal to the bulky N-(4-methoxybenzyl) group, preserving unhindered access for oxidative addition.

Cross-Coupling Synthetic Methodology Steric Effects

Aqueous Solubility for Biological Assays

The aqueous solubility of 4-bromo-N-(4-methoxybenzyl)aniline at pH 7.4 is reported as <0.6 µg/mL . While this low solubility is typical for hydrophobic secondary anilines, it is lower than the solubility of the non-brominated analog N-(4-methoxybenzyl)aniline (predicted logS ≈ −3.5, ~100 µg/mL) [1], indicating that the bromine atom significantly reduces aqueous solubility. This must be accounted for in biological assay design.

Physicochemical Properties Drug Discovery Solubility

Commercial Purity for Lead Optimization

4-Bromo-N-(4-methoxybenzyl)aniline is commercially available at 97% purity from Thermo Scientific Chemicals (Alfa Aesar portfolio) . This purity level is sufficient for most parallel synthesis and biological screening campaigns without additional purification, whereas some close analogs are offered at lower or unspecified purity .

Quality Control Lead Optimization Procurement

4-Bromo-N-(4-methoxybenzyl)aniline: Top Applications


Biaryl Synthesis via Suzuki Coupling

The unhindered para-bromine enables efficient Pd-catalyzed coupling with arylboronic acids to generate diverse biaryl aniline libraries. This scenario leverages the reactivity advantage over ortho-bromo isomers (Section 3, Evidence 2) and is suited for medicinal chemistry groups synthesizing kinase inhibitor scaffolds or GPCR ligand collections [1].

Schiff Base Ligand Synthesis

Condensation of the secondary amine with aldehydes yields Schiff base ligands that retain the bromine handle for further functionalization. The moderate melting point (62–64 °C) facilitates purification by recrystallization, and the para-bromine can later be elaborated to introduce additional donor groups .

Aldose Reductase Inhibitor Lead Optimization

N-Benzyl-4-methoxyaniline derivatives have demonstrated aldose reductase inhibitory activity (most active compound IC50 = 2.83 µM). 4-Bromo-N-(4-methoxybenzyl)aniline serves as a starting point for SAR exploration, where the bromine atom can be replaced via cross-coupling to probe the hydrophobic pocket of the enzyme [2].

Liquid Crystal Precursor

Derivatives of 4-bromo-N-(4-methoxybenzyl)aniline have been investigated for liquid crystalline properties. The methoxybenzyl unit contributes to mesogenic behavior, while the para-bromine allows for subsequent elongation of the rigid core via cross-coupling, enabling tuning of mesophase transition temperatures .

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